7H-ADENINE, N-(o-METHOXYPHENYL)-

Catalog No.
S12589186
CAS No.
73663-97-5
M.F
C12H11N5O
M. Wt
241.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7H-ADENINE, N-(o-METHOXYPHENYL)-

CAS Number

73663-97-5

Product Name

7H-ADENINE, N-(o-METHOXYPHENYL)-

IUPAC Name

N-(2-methoxyphenyl)-7H-purin-6-amine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

IQOGGWLYHJXIIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3

7H-Adenine, N-(o-methoxyphenyl)- is a derivative of adenine, a purine nucleobase that plays a crucial role in the biochemistry of living organisms. This compound features an o-methoxyphenyl group attached to the nitrogen atom at position 9 of the adenine structure. The addition of the methoxyphenyl group can influence the compound's solubility, stability, and interaction with biological systems.

The chemical reactivity of 7H-Adenine, N-(o-methoxyphenyl)- can be influenced by its functional groups. Common reactions include:

  • Nucleophilic Substitution: The nitrogen in the adenine ring can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.
  • Methylation: The methoxy group can undergo methylation reactions under certain conditions, potentially altering the compound's properties.
  • Oxidation and Reduction: The compound may also participate in redox reactions, particularly involving its nitrogen atoms, which can affect its biological activity.

7H-Adenine derivatives are known for their biological activities, including:

  • Antioxidant Properties: Compounds similar to 7H-Adenine have been shown to scavenge free radicals and reduce oxidative stress in biological systems .
  • Antiviral Activity: Some adenine derivatives exhibit antiviral properties by interfering with viral replication mechanisms.
  • Cell Proliferation: Adenine itself is a critical component of nucleotides involved in DNA and RNA synthesis, thus influencing cell proliferation and metabolism.

The synthesis of 7H-Adenine, N-(o-methoxyphenyl)- typically involves several steps:

  • Starting Material: Begin with adenine as the base structure.
  • Functionalization: Introduce the o-methoxyphenyl group through electrophilic aromatic substitution or other coupling reactions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

Specific methodologies may vary based on desired yield and purity levels.

7H-Adenine, N-(o-methoxyphenyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing antiviral or anticancer agents.
  • Research: Its unique structure can be utilized in studies related to nucleic acid chemistry and molecular biology.
  • Cosmetics: Similar compounds are often explored for their antioxidant properties in skin care formulations .

Interaction studies involving 7H-Adenine, N-(o-methoxyphenyl)- often focus on its binding affinity with various biomolecules:

  • Enzyme Inhibition: Investigations into how this compound affects enzyme activity can reveal its potential therapeutic effects.
  • Receptor Binding: Binding studies with cellular receptors can help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7H-Adenine, N-(o-methoxyphenyl)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
7H-AdeninePurine NucleobaseBase structure for nucleotides; essential for DNA/RNA synthesis.
9-MethyladenineMethylated PurineIncreased lipophilicity; potential for enhanced bioactivity.
2-Amino-6-methylpurineAminopurineKnown for its role in cellular signaling pathways.
N-(p-Methoxyphenyl)adenosineAdenosine DerivativeExhibits different pharmacological properties due to para substitution.

Uniqueness

The uniqueness of 7H-Adenine, N-(o-methoxyphenyl)- lies in its specific methoxy substitution pattern on the phenyl ring, which may confer distinct solubility and interaction properties compared to other adenine derivatives. This structural feature could enhance its biological activity or selectivity for certain targets in therapeutic applications.

This comprehensive overview highlights the significance of 7H-Adenine, N-(o-methoxyphenyl)- within biochemical research and potential therapeutic applications while showcasing its unique characteristics compared to similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

241.09635999 g/mol

Monoisotopic Mass

241.09635999 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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